

A Comparative Structural Analysis of Immunoglobulin-Like Bacterial Proteins: PapD, Intimin, and Invasin

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This guide provides a detailed comparison of the structural features of three well-characterized bacterial proteins containing immunoglobulin-like (Ig-like) domains: the chaperone protein PapD, and the adhesins Intimin and Invasin. These proteins play crucial roles in bacterial pathogenesis, making them attractive targets for novel therapeutic interventions. This document presents a side-by-side look at their structural data, the experimental methods used to determine their structures, and a visual representation of their domain organization.

Structural and Functional Overview

Bacterial proteins have evolved to utilize a diverse array of structural motifs to interact with their environment and host organisms. Among these, the immunoglobulin-like fold, a β -sandwich structure composed of 7 to 9 or more antiparallel β -strands, is a versatile scaffold found in a wide range of proteins with functions in adhesion, invasion, and protein folding.[1][2] This guide focuses on three key examples:

- PapD: A periplasmic chaperone from uropathogenic *Escherichia coli* that is essential for the assembly of P-pili, which mediate attachment to host cells.[3][4] PapD consists of two Ig-like domains.[3][5]

- Intimin: An outer membrane adhesin found in enteropathogenic and enterohemorrhagic E. coli (EPEC and EHEC). It mediates the intimate attachment of the bacteria to intestinal epithelial cells, a crucial step in the formation of "attaching and effacing" lesions.[\[6\]](#)[\[7\]](#) The extracellular region of Intimin contains multiple Ig-like domains and a C-terminal C-type lectin-like domain responsible for receptor binding.[\[6\]](#)[\[8\]](#)
- Invasin: An outer membrane protein from Yersinia pseudotuberculosis that promotes bacterial entry into host cells by binding to β 1 integrins.[\[9\]](#) The extracellular portion of Invasin is composed of five domains, the first four of which are Ig-like.[\[9\]](#)[\[10\]](#)

Comparative Structural Data

The following table summarizes the key quantitative structural features of PapD, Intimin, and Invasin, providing a clear comparison of their molecular architecture.

Feature	PapD	Intimin (extracellular domains)	Invasin (extracellular domains)
PDB ID	3DPA[3]	2ZQK (D1-D3 domains)[11]	1CWV[12]
Organism	Escherichia coli[3]	Escherichia coli O157:H7[11]	Yersinia pseudotuberculosis[12]]
Total Residues (Modeled)	218[3]	621 (in complex with Tir)[11]	484[12]
Molecular Weight	24.6 kDa[3]	~70 kDa (Intimin fragment)[11]	52.1 kDa[12]
Number of Ig-like Domains	2[3][5]	3 (D0, D1, D2 are Ig- like)[6]	4 (D1-D4)[10]
β-strands per Ig-like Domain	Domain 1: 7, Domain 2: 7[2]	Typically 7 strands per domain[8]	D1 (I2 set), D2 & D3 (I1 set), D4 (C1 set) [10]
Other Functional Domains	None	C-terminal C-type lectin-like domain (D3) [6]	C-terminal cell-binding domain (D5)[10]
Structure Determination Method	X-ray Diffraction[3]	X-ray Diffraction[11]	X-ray Diffraction[12]
Resolution	2.5 Å[3]	2.8 Å[11]	2.3 Å[12]

Experimental Protocols

The structural data presented in this guide were obtained through X-ray crystallography. Below are detailed methodologies for the expression, purification, and crystallization of each protein, compiled from the primary research publications.

PapD from Escherichia coli

1. Protein Expression and Purification: The papD gene was expressed in E. coli. The PapD protein was purified from the periplasmic fraction of the cells. The purification process involved ion-exchange chromatography followed by gel filtration to obtain a homogenous protein sample.[4]

2. Crystallization: Purified PapD protein was crystallized using the hanging drop vapor diffusion method.

- Protein Concentration: 10 mg/ml in a low ionic strength buffer.
- Reservoir Solution: Polyethylene glycol (PEG) 8000 as the precipitant at pH 6.5.
- Crystallization Conditions: Crystals were grown at 4°C. The final optimized condition that yielded diffraction-quality crystals was not explicitly detailed in the initial reports but was based on vapor diffusion against a reservoir containing PEG.

3. X-ray Data Collection and Structure Determination: Diffraction data were collected from a single crystal. The structure was solved using multiple isomorphous replacement (MIR) and refined to a resolution of 2.5 Å.[3]

Intimin from E. coli O157:H7

1. Protein Expression and Purification: A DNA fragment encoding the C-terminal 188 amino acids of intimin (Int188), which includes the D2 and D3 domains, was cloned into a pET21a expression vector. The construct was transformed into E. coli BL21(DE3) cells. Protein expression was induced with IPTG. The recombinant protein was purified from the cell lysate using a combination of ion-exchange and size-exclusion chromatography.[2]

2. Crystallization: The purified Int188 protein was crystallized using the hanging-drop vapor-diffusion method.[2]

- Protein Concentration: 10 mg/ml in 20 mM Tris-HCl pH 8.0, 50 mM NaCl.[2]
- Reservoir Solution: 25% PEG 8000, 0.18 M ammonium sulfate.[2]
- Crystallization Conditions: Drops were prepared by mixing equal volumes of protein and reservoir solution and equilibrated against the reservoir at 291 K.[2]

3. X-ray Data Collection and Structure Determination: X-ray diffraction data were collected to 2.8 Å resolution. The crystal belonged to the orthorhombic space group C2.[2][11]

Invasin from *Yersinia pseudotuberculosis*

1. Protein Expression and Purification: A construct encoding the extracellular region of invasin (residues 490-986) was expressed in *E. coli*. The protein was purified from the soluble fraction of the cell lysate using affinity and size-exclusion chromatography.[9][12]

2. Crystallization: Crystals of the invasin extracellular domain were obtained by the hanging drop vapor diffusion method.[7]

- Protein Concentration: 5-10 mg/ml.[7]
- Reservoir Solution: 20% PEG 4000, 20 mM sodium citrate, 20% isopropanol, pH 5.6.[7]
- Crystallization Conditions: The drops were set up at 22°C.[7]

3. X-ray Data Collection and Structure Determination: Diffraction data were collected at a synchrotron source to a resolution of 2.3 Å. The structure was solved by multiple isomorphous replacement (MIR).[7][12]

Visualization of Domain Architecture

The following diagrams, generated using Graphviz, illustrate the domain organization of PapD, Intimin, and Invasin.

Caption: Domain organization of PapD, Intimin, and Invasin.

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